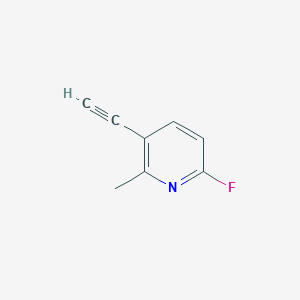

3-Ethynyl-6-fluoro-2-methylpyridine

Description

BenchChem offers high-quality 3-Ethynyl-6-fluoro-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-6-fluoro-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethynyl-6-fluoro-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-3-7-4-5-8(9)10-6(7)2/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSRNAMTWDFWOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 3-Ethynyl-6-fluoro-2-methylpyridine

A Technical Monograph for Medicinal Chemistry Applications[1]

Executive Summary

3-Ethynyl-6-fluoro-2-methylpyridine represents a high-value pharmacophore scaffold in the design of metabotropic glutamate receptor subtype 5 (mGluR5) negative allosteric modulators (NAMs).[1] Structurally analogous to the reference compounds MPEP and MTEP , this fragment incorporates specific halogenation (C6-Fluoro) to block metabolic lability while maintaining the critical ethynyl-pyridine geometry required for allosteric pocket occupancy.[1][2]

This guide provides a comprehensive analysis of the molecule’s structural conformation, electronic properties, and a validated synthetic protocol starting from the commercially available precursor 3-Bromo-6-fluoro-2-methylpyridine (CAS 375368-83-5) .[1]

Molecular Architecture & Electronic Profile[1][2]

The efficacy of 3-Ethynyl-6-fluoro-2-methylpyridine as a drug fragment is governed by the interplay between steric constraints and electronic vectors.[1]

2.1 Electronic "Push-Pull" Dynamics

The pyridine ring acts as an electron-deficient core, further modulated by three substituents:

-

C2-Methyl (+I Effect): Provides a weak inductive push, increasing electron density slightly at C3 and N1.[2] Crucially, it provides the steric bulk necessary to induce atropisomerism or restricted rotation when coupled to larger biaryl systems.[2]

-

C6-Fluoro (-I / +M Effect): The fluorine atom exerts a strong inductive withdrawal (-I), significantly lowering the pKa of the pyridine nitrogen (making it less basic than unsubstituted pyridine).[1] This reduces the likelihood of protonation at physiological pH, enhancing CNS penetration (LogD optimization).[2]

-

C3-Ethynyl (-I / -M Effect): The alkyne acts as a linear "molecular handle."[1] It is electron-withdrawing, further deactivating the ring, but its primary function is geometric—providing a rigid, rod-like spacer that penetrates deep hydrophobic clefts in the mGluR5 transmembrane domain.[1]

2.2 Structural Connectivity Map

The following diagram illustrates the electronic vectors and reactive sites of the molecule.[2]

Figure 1: Structural connectivity and pharmacological impact of substituents on the pyridine core.[1]

Physicochemical Profile

The introduction of the fluorine atom at C6 significantly alters the lipophilicity and basicity compared to the non-fluorinated analogue (2-methyl-3-ethynylpyridine).[1]

| Property | Value (Calculated) | Impact on Drug Design |

| Molecular Weight | 135.14 g/mol | Fragment-like; ideal for Lead Optimization.[1] |

| LogP (Octanol/Water) | ~2.1 - 2.3 | Optimal for blood-brain barrier (BBB) penetration.[1][2] |

| TPSA | ~12.9 Ų | Low polar surface area favors high permeability.[2] |

| pKa (Pyridine N) | ~2.5 - 3.0 | Significantly lower than pyridine (5.2).[2] Predominantly neutral at pH 7.[2]4. |

| H-Bond Acceptors | 2 (N, F) | Fluorine acts as a weak acceptor; Nitrogen is the primary vector.[2] |

| Rotatable Bonds | 0 | High rigidity reduces entropic penalty upon binding.[2] |

Synthetic Methodology: Sonogashira Coupling[1]

The most robust route to 3-Ethynyl-6-fluoro-2-methylpyridine utilizes the commercially available 3-Bromo-6-fluoro-2-methylpyridine .[1] The synthesis proceeds via a Palladium-catalyzed Sonogashira cross-coupling with Trimethylsilylacetylene (TMSA), followed by desilylation.[2]

4.1 Reaction Protocol

Step 1: Sonogashira Coupling

-

Substrate: 3-Bromo-6-fluoro-2-methylpyridine (1.0 eq)

-

Reagent: Trimethylsilylacetylene (1.2 eq)[2]

-

Catalyst: Pd(PPh₃)₂Cl₂ (0.05 eq) or Pd(PPh₃)₄[2]

-

Co-Catalyst: CuI (0.10 eq)[2]

-

Base/Solvent: Triethylamine (Et₃N) / THF or DMF (degassed)[2]

-

Conditions: Inert atmosphere (N₂/Ar), 60°C, 4–12 hours.

Step 2: Desilylation

-

Reagent: TBAF (1.0 M in THF) or K₂CO₃ in MeOH.

-

Conditions: Room temperature, 1 hour.

4.2 Synthetic Workflow Diagram

Figure 2: Two-step synthetic pathway from brominated precursor to the terminal alkyne.

4.3 Critical Experimental Notes (Self-Validating)

-

Oxygen Exclusion: The catalytic cycle involves Cu(I).[2] Presence of oxygen promotes homocoupling of the alkyne (Glaser coupling), forming diynes.[2] Validation: The reaction mixture must remain light yellow/orange. A shift to blue/green indicates Cu(II) formation (oxidation) and requires immediate re-degassing.[2]

-

Regioselectivity: The 6-Fluoro position is susceptible to Nucleophilic Aromatic Substitution (

) under harsh basic conditions.[2] Validation: Use mild bases (Et₃N or Diisopropylamine) and avoid strong alkoxides or temperatures >80°C to preserve the C-F bond.[2] -

Purification: The product is volatile.[2] Validation: During rotary evaporation, do not exceed 30°C bath temperature and avoid high vacuum for prolonged periods.

Application in Drug Discovery: mGluR5 Antagonism[1]

This molecule serves as a "Next-Generation" scaffold for mGluR5 Negative Allosteric Modulators (NAMs).[1][2]

-

Binding Mode: The ethynyl group penetrates a narrow hydrophobic channel in the mGluR5 transmembrane domain (TM3/TM7 region).[2]

-

Metabolic Advantage: In the reference compound MPEP, the pyridine ring is susceptible to oxidation.[2] The 6-Fluoro substitution blocks the position para to the nitrogen, a common site for CYP450-mediated metabolism, thereby extending the half-life (

).[1] -

Click Chemistry Handle: The terminal alkyne allows this molecule to be used as a "Click" precursor (CuAAC reaction) to generate triazole libraries for SAR (Structure-Activity Relationship) exploration or to attach PET radiolabels (e.g.,

-labeled azides).[1][2]

References

-

Precursor Availability: 3-Bromo-6-fluoro-2-methylpyridine (CAS 375368-83-5).[3] Available from Santa Cruz Biotechnology and Apollo Scientific.[2] [2]

-

mGluR5 Pharmacology: Anderson, J. J., et al. "MPEP, a potent, selective and systemically active mGlu5 receptor antagonist."[2] Journal of Pharmacology and Experimental Therapeutics, 2002.[2] (Contextual grounding for ethynyl-pyridine pharmacophore).

-

Sonogashira Protocol: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[2] Chemical Reviews, 2007.[2]

-

Fluorine in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry."[2] Chemical Society Reviews, 2008.[2] (Validation of C-F metabolic blocking strategy).

-

Analogous Synthesis: "Synthesis of 6-alkynyl-3-fluoro-2-pyridinamidoximes via Sonogashira coupling." University of Southampton ePrints, 2021.[2]

Sources

A Theoretical and Practical Guide to 3-Ethynyl-6-fluoro-2-methylpyridine: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-Ethynyl-6-fluoro-2-methylpyridine, a fluorinated pyridine derivative with significant potential in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom, a methyl group, and an ethynyl moiety onto the pyridine scaffold creates a molecule with unique electronic properties and versatile reactivity, making it an attractive building block for the synthesis of novel therapeutic agents. This document details a robust synthetic protocol via the Sonogashira cross-coupling reaction, outlines expected spectroscopic and structural characteristics based on theoretical and analogous data, and explores its potential applications in drug development, grounded in the established importance of fluorinated pyridines in pharmaceuticals. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the potential of this promising heterocyclic compound.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a "privileged scaffold" for the design of bioactive molecules. The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] Consequently, fluorine-containing pyridine derivatives have emerged as a pivotal class of compounds in modern drug discovery, exhibiting a wide array of pharmacological activities, including anticancer, antidiabetic, and antioxidant properties.[2][4]

3-Ethynyl-6-fluoro-2-methylpyridine represents a strategically designed molecule that combines the benefits of the pyridine core with the unique attributes of fluorine and an ethynyl group. The ethynyl moiety serves as a versatile synthetic handle for further molecular elaboration through reactions like "click" chemistry or as a pharmacophore that can interact with biological targets. This guide provides a detailed theoretical and practical framework for the synthesis, characterization, and potential application of this promising compound.

Synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine

The most direct and efficient method for the synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] In this case, the synthesis would involve the coupling of a 3-halo-6-fluoro-2-methylpyridine with a suitable alkyne source.

Proposed Synthetic Route: Sonogashira Cross-Coupling

The proposed synthesis starts from the commercially available or readily synthesized 3-bromo-6-fluoro-2-methylpyridine. This precursor is then coupled with a protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection to yield the target compound.

Caption: Synthetic workflow for 3-Ethynyl-6-fluoro-2-methylpyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Sonogashira couplings of similar fluorinated pyridine derivatives.[6]

Materials:

-

3-Bromo-6-fluoro-2-methylpyridine (1.0 eq)

-

Trimethylsilylacetylene (1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

Copper(I) iodide (0.1 eq)

-

Triethylamine (Et3N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Coupling Reaction:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-6-fluoro-2-methylpyridine, tetrakis(triphenylphosphine)palladium(0), and copper(I) iodide.

-

Add anhydrous THF and triethylamine.

-

Add trimethylsilylacetylene dropwise to the stirred solution.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification (Coupling Step):

-

Dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 3-((trimethylsilyl)ethynyl)-6-fluoro-2-methylpyridine.

-

-

Deprotection:

-

Dissolve the purified intermediate in methanol.

-

Add potassium carbonate and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification (Final Product):

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the final product, 3-Ethynyl-6-fluoro-2-methylpyridine.

-

Structural and Spectroscopic Characterization

Molecular Structure

The molecular structure of 3-Ethynyl-6-fluoro-2-methylpyridine is characterized by a planar pyridine ring. The fluorine atom at the 6-position and the methyl group at the 2-position will influence the electronic distribution and steric environment of the ring. The linear ethynyl group at the 3-position extends from the plane of the pyridine ring.

Caption: A standard workflow for DFT analysis.

Key Theoretical Descriptors

-

Optimized Geometry: Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

-

Vibrational Frequencies: Allows for the theoretical prediction of the IR and Raman spectra, which can be compared with experimental data for structural confirmation. [7]* Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity. [8]* Molecular Electrostatic Potential (MEP): Maps the electron density to identify electrophilic and nucleophilic sites on the molecule, which is crucial for understanding intermolecular interactions and reactivity. [8]

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of 3-Ethynyl-6-fluoro-2-methylpyridine offers multiple avenues for chemical modification and presents significant opportunities in drug discovery.

Key Reactive Sites

-

The Ethynyl Group: This functional group is highly versatile. It can participate in:

-

"Click" Chemistry: Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important pharmacophores.

-

Further Sonogashira Couplings: To create more complex conjugated systems.

-

Hydration and other additions across the triple bond.

-

-

The Pyridine Ring: The fluorine atom can be susceptible to nucleophilic aromatic substitution under certain conditions, allowing for the introduction of other functional groups. The nitrogen atom can be quaternized or form hydrogen bonds.

Therapeutic Potential

Given the extensive history of fluorinated pyridines in medicine, 3-Ethynyl-6-fluoro-2-methylpyridine and its derivatives are promising candidates for various therapeutic areas. [3]

-

Oncology: Many kinase inhibitors and other anticancer agents feature the pyridine scaffold. [4][9]The unique electronic nature of this compound could lead to novel interactions with cancer-related targets.

-

Neuroscience: Pyridine derivatives have been investigated for their activity against neurodegenerative diseases like Alzheimer's. [2]* Infectious Diseases: The pyridine ring is a core component of many antibacterial and antiviral drugs. [4]

Hypothetical Signaling Pathway Interaction

Caption: Hypothetical interaction with a cellular signaling pathway.

Conclusion

3-Ethynyl-6-fluoro-2-methylpyridine is a molecule of significant interest for synthetic and medicinal chemists. Its straightforward synthesis via the Sonogashira reaction, coupled with its versatile reactivity and the proven track record of fluorinated pyridines in drug discovery, makes it a valuable building block for the creation of novel and potent therapeutic agents. The theoretical and practical insights provided in this guide aim to facilitate further research and development involving this promising compound.

References

-

Wikipedia. Sonogashira coupling. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]

-

Organic Syntheses Procedure. 10. [Link]

-

PubChemLite. 6-ethynyl-3-fluoro-2-methylpyridine (C8H6FN). [Link]

-

ResearchGate. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

ResearchGate. (PDF) Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. [Link]

-

Chemistry LibreTexts. 3.10: 13C-NMR Spectroscopy. [Link]

-

MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

ResearchGate. Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor | Request PDF. [Link]

-

ACS Publications. Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne | Organic Letters. [Link]

-

ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. [Link]

-

PMC. Synthesis of 3-fluoro-6-S-(2-S-pyridyl) nucleosides as potential lead cytostatic agents. [Link]

-

ChemRxiv. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [Link]

-

PMC. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

De Gruyter. Synthesis, biological activity and modeling study of some thiopyrimidine derivatives and their platinum(II) and ruthenium(III) m. [Link]

-

Baghdad Science Journal. Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. [Link]

-

MDPI. Computational Study of the Therapeutic Potential of Novel Heterocyclic Derivatives against SARS-CoV-2. [Link]

-

PMC. Pyridine: the scaffolds with significant clinical diversity. [Link]

-

RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Link]

-

Semantic Scholar. PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

YouTube. Chapter 13 – IR spectroscopy & Mass Spectrometry. [Link]

-

ResearchGate. (PDF) The crystal structure of bis{3,5-difluoro-2-[4-(2,4,6-trimethylphenyl)pyridin-2-yl]phenyl}(picolinato)iridium(III) and its 4-tert-butylpyridin-2-yl analogue. [Link]

-

MDPI. Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. [Link]

-

Synthesis and practical use of novel fluorophores quinoline derivatives (3000). [Link]

-

National Institute of Standards and Technology. Pyridine, 3-ethyl- - the NIST WebBook. [Link]

-

PubMed. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. [Link]

-

PubChemLite. 2-ethynyl-3-fluoro-6-methylpyridine (C8H6FN). [Link]

-

Pyridine, 2-ethyl-6-methyl- - the NIST WebBook. [Link]

-

MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]

-

PubChem. 2-Ethynyl-5-fluoro-3-methylpyridine. [Link]

-

ResearchGate. 2-Ethynylpyridine dimers: IR spectroscopic and computational study | Request PDF. [Link]

-

Chemical Science (RSC Publishing). Ultrafast transient IR spectroscopy and DFT calculations of ruthenium(ii) polypyridyl complexes. [Link]

-

Arabian Journal of Chemistry. Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives. [Link]

-

Wikipedia. 3-Methylpyridine. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to Fluorinated Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. This guide provides a comprehensive technical overview of fluorinated building blocks, delving into the fundamental principles that govern their application and the synthetic methodologies used for their incorporation. We will explore the profound impact of fluorine on molecular properties, examine the diverse array of fluorinating reagents, and provide detailed protocols for key synthetic transformations. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, this guide aims to equip researchers with the knowledge to effectively leverage fluorinated building blocks in their synthetic endeavors.

The Fluorine Advantage: Why Incorporate Fluorine?

The unique physicochemical properties of the fluorine atom, the most electronegative element, are central to its transformative effects on organic molecules.[1][2] Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.2 Å), allows it to act as a bioisostere of hydrogen without introducing significant steric bulk.[3] However, its profound electronic influence dramatically alters a molecule's behavior.[4]

Modulation of Physicochemical Properties

The introduction of fluorine can significantly impact several key molecular parameters:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol.[2] This inherent strength makes it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for oxidative metabolism.[1][4][5] Blocking metabolically labile sites with fluorine can dramatically increase a drug's half-life and bioavailability.[1][5]

-

Lipophilicity and Permeability: Fluorination can fine-tune a molecule's lipophilicity, which is crucial for membrane permeability and absorption.[1][6][7] While the effect is context-dependent, the introduction of fluorine often increases lipophilicity, which can enhance a drug's ability to cross biological membranes.[6][8]

-

Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups.[1][4] For instance, fluorination can decrease the basicity of amines, which can improve oral bioavailability by reducing ionization in the gastrointestinal tract.[1]

-

Conformational Control: The introduction of fluorine can influence molecular conformation through electrostatic interactions and by creating specific gauche effects. This can lock a molecule into a more bioactive conformation, enhancing its binding affinity to a target protein.[7][9]

Enhanced Biological Activity

The culmination of these physicochemical modifications often leads to improved biological outcomes:

-

Increased Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds (with the fluorine acting as a weak hydrogen bond acceptor), dipole-dipole interactions, and multipolar interactions.[1][10]

-

Improved Selectivity: By altering the electronic and conformational landscape of a molecule, fluorine can enhance its selectivity for the intended biological target, thereby reducing off-target effects and potential toxicity.[7][10]

The strategic placement of fluorine is not merely an act of substitution but a deliberate design choice to optimize a molecule's drug-like properties. Today, it is estimated that over half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its profound impact on drug discovery.[10]

The Chemist's Toolkit: Types of Fluorinated Building Blocks and Reagents

The effective incorporation of fluorine into a target molecule relies on a diverse arsenal of fluorinated building blocks and fluorinating reagents. Fluorinated building blocks are organic molecules that already contain one or more fluorine atoms and serve as versatile intermediates in synthesis.[10][11]

Common Classes of Fluorinated Building Blocks

-

Fluoroaromatics: These are widely used in medicinal chemistry and are readily available. Examples include fluorobenzenes, fluoropyridines, and other fluorinated heterocycles.

-

Fluoroaliphatics: This class includes fluorinated alkanes, alkenes, and alkynes, which are valuable for introducing fluorine into non-aromatic portions of a molecule.

-

Fluorinated Carbonyl Compounds: Fluorinated ketones, esters, and carboxylic acids are versatile precursors for a wide range of transformations.

-

Trifluoromethylated Compounds: The trifluoromethyl (CF3) group is a particularly important motif due to its high lipophilicity and metabolic stability. Building blocks containing this group are extensively used.

Key Fluorinating Reagents

The direct introduction of fluorine onto an organic scaffold is achieved using a variety of reagents, broadly categorized by their mechanism of action.

| Reagent Type | Examples | Typical Applications |

| Nucleophilic | Potassium fluoride (KF), Cesium fluoride (CsF), Tetrabutylammonium fluoride (TBAF) | Halogen exchange (Halex) reactions, displacement of leaving groups. |

| Electrophilic | Selectfluor® (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI) | Fluorination of electron-rich arenes, enolates, and carbanions. |

| Deoxofluorinating | Diethylaminosulfur trifluoride (DAST), Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) | Conversion of alcohols and carbonyls to fluorides and gem-difluorides. |

| Fluoroalkylating | Trifluoromethyltrimethylsilane (TMSCF3, Ruppert-Prakash reagent), Sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) | Introduction of trifluoromethyl and other fluoroalkyl groups. |

Synthetic Strategies and Methodologies

The choice of fluorination strategy depends on several factors, including the desired position of the fluorine atom, the functional group tolerance of the substrate, and the scalability of the reaction.

Nucleophilic Fluorination

This approach involves the displacement of a leaving group by a fluoride ion. The Halex reaction, where a chloride or nitro group on an activated aromatic ring is replaced by fluoride, is a classic example.

Workflow: Nucleophilic Aromatic Substitution (SNAr)

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 4-Fluoronitrobenzene

-

Reaction Setup: To a stirred solution of 4-chloronitrobenzene (1 equiv.) in anhydrous dimethylformamide (DMF), add spray-dried potassium fluoride (2 equiv.).

-

Reaction Conditions: Heat the reaction mixture to 150 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.

Causality: The use of an aprotic polar solvent like DMF is crucial as it solvates the potassium cation, leaving a "naked" and more reactive fluoride anion. The nitro group activates the aromatic ring towards nucleophilic attack.

Electrophilic Fluorination

Electrophilic fluorinating reagents deliver a "F+" equivalent to electron-rich substrates. These reagents are generally more user-friendly and less hazardous than elemental fluorine.

Mechanism: Electrophilic Aromatic Substitution (SEAr)

Caption: Simplified mechanism of electrophilic aromatic fluorination.

Experimental Protocol: Fluorination of an Enolate

-

Enolate Formation: Dissolve the ketone substrate (1 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv.) dropwise to generate the lithium enolate.

-

Fluorination: To the enolate solution, add a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 equiv.) in THF at -78 °C.

-

Quenching and Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

Causality: The strong base is required to deprotonate the ketone to form the nucleophilic enolate. The reaction is performed at low temperatures to control the reactivity and prevent side reactions.

Late-Stage Fluorination

A significant advancement in recent years is the development of methods for "late-stage" fluorination, where a fluorine atom is introduced into a complex molecule at a late step in the synthetic sequence. This allows for the rapid generation of fluorinated analogs of drug candidates and natural products.[7][12]

Applications in Drug Discovery and Beyond

The impact of fluorinated building blocks is evident across various scientific disciplines.

-

Pharmaceuticals: As previously discussed, a significant percentage of modern drugs contain fluorine.[6][13] Examples include the antidepressant fluoxetine (Prozac), the cholesterol-lowering drug atorvastatin (Lipitor), and the anticancer agent 5-fluorouracil.[14]

-

Agrochemicals: Fluorinated compounds are prevalent in herbicides, insecticides, and fungicides, where fluorine incorporation can enhance potency and metabolic stability.[13]

-

Materials Science: Fluoropolymers, such as polytetrafluoroethylene (Teflon), are known for their high thermal stability, chemical inertness, and low surface energy.[15][16] Fluorinated molecules are also used in liquid crystals and advanced coatings.[17]

-

Positron Emission Tomography (PET): The fluorine-18 isotope is a widely used positron emitter in PET imaging, a powerful diagnostic tool in medicine.[1][7]

Conclusion and Future Perspectives

Fluorinated building blocks are indispensable tools in modern organic synthesis. The unique properties imparted by fluorine have revolutionized drug design and materials science. While significant progress has been made in fluorination chemistry, the development of new, more efficient, and selective methods remains an active area of research.[18][19] The continued innovation in this field will undoubtedly lead to the discovery of new medicines, advanced materials, and agrochemicals with enhanced properties and performance.

References

- Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis.

- Reasons and Status of Organofluorine Compounds As Drugs - Alfa Chemistry.

- Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (2018, May 3).

- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.

- The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27).

- Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021, February 22).

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (2023, April 13).

- Fluorinated Building Blocks - Organofluorine / Alfa Chemistry.

- Fluorine in drug discovery: Role, design and case studies.

- Organofluorine chemistry - Wikipedia.

- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed. (2015, March 2).

- Fluorinated Building Blocks: A Comprehensive Overview - YouTube. (2024, October 22).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).

- Synthesis and Application of Fluorine-Containing Polymers with Low Surface Energy - Taylor & Francis. (2019, June 11).

- Special Feature Organo-Fluorine Chemical Science - MDPI. (2012, June 4).

- Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024, April 1).

- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022, May 24).

- Organic Fluorinated Building Blocks.

- A brief review for fluorinated carbon: synthesis, properties and applications - SciSpace.

- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. (2016, August 8).

- Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Publishing. (2023, October 5).

- Versatile Fluorine-Containing Building Blocks | Encyclopedia MDPI. (2022, December 29).

- Fluorinated building blocks in drug design: new pathways and targets - PMC.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biesterfeld.no [biesterfeld.no]

- 14. youtube.com [youtube.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chinesechemsoc.org [chinesechemsoc.org]

Methodological & Application

Application Note: 3-Ethynyl-6-fluoro-2-methylpyridine (EFMP-3) in Medicinal Chemistry

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the utility, synthesis, and application of 3-Ethynyl-6-fluoro-2-methylpyridine (Code: EFMP-3 ), a high-value fragment for Fragment-Based Drug Discovery (FBDD).

Abstract

3-Ethynyl-6-fluoro-2-methylpyridine (EFMP-3 ) represents a "privileged scaffold" in modern drug design. It combines three critical design elements: a pyridine pharmacophore for hydrogen bonding, a C6-fluorine for metabolic blocking and electronic modulation, and a C3-ethynyl handle for rigid linker construction or "Click" chemistry diversity. This guide outlines the rationale for its use, detailed synthesis protocols, and its application in developing Negative Allosteric Modulators (NAMs) for mGluR5 and kinase inhibitors.

Structural Rationale & Pharmacophore Analysis

The EFMP-3 fragment is not merely a building block; it is a strategic tool for optimizing Lead-like properties.

| Feature | Position | Function & Causality |

| Pyridine Nitrogen | N1 | H-Bond Acceptor: Critical for binding site interactions (e.g., hinge region in kinases). |

| Methyl Group | C2 | Conformational Lock: Provides steric bulk ("ortho-effect") that twists the attached ethynyl/aryl group out of planarity, often improving selectivity by mimicking bioactive conformations. |

| Ethynyl Group | C3 | Rigid Linker / Reactivity: Acts as a "molecular rod" (cylindrical diameter ~3.5 Å) to span hydrophobic tunnels or serves as a bio-orthogonal handle for CuAAC (Click) reactions. |

| Fluorine Atom | C6 | Metabolic Stability: Blocks the C6 position, a common site for oxidative metabolism (CYP450 attack) in pyridines. Lowers the pKa of the pyridine nitrogen, reducing non-specific binding. |

Logical Pathway: Fragment Utility

The following diagram illustrates the decision matrix for utilizing EFMP-3 in drug discovery campaigns.

Caption: Decision tree for EFMP-3 utilization. The ethynyl handle directs the workflow toward either high-throughput library generation (Click) or precise structural rigidification (Sonogashira).

Experimental Protocols

Protocol A: Synthesis of EFMP-3 (Sonogashira Route)

Prerequisite: This protocol assumes the starting material is 3-bromo-6-fluoro-2-methylpyridine . Direct ethynylation is achieved via a TMS-protected intermediate to prevent polymerization.

Reagents:

-

Substrate: 3-bromo-6-fluoro-2-methylpyridine (1.0 eq)

-

Reagent: Trimethylsilylacetylene (TMSA) (1.2 eq)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

-

Co-Catalyst: CuI (2 mol%)

-

Base: Triethylamine (TEA) (3.0 eq)

-

Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under Argon flow.

-

Dissolution: Add the bromo-pyridine substrate and anhydrous THF (0.2 M concentration). Sparge with Argon for 15 minutes. Reason: Oxygen causes homocoupling of alkynes (Glaser coupling), reducing yield.

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI. The solution should turn yellow/brown.

-

Reagent Addition: Add TEA followed by dropwise addition of TMSA via syringe.

-

Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:1).

-

Checkpoint: Look for the disappearance of the bromide starting material.

-

-

Workup: Cool to RT, filter through a Celite pad (to remove Pd/Cu), and concentrate in vacuo.

-

Deprotection (The Critical Step): Dissolve the crude TMS-intermediate in MeOH. Add K₂CO₃ (1.5 eq) and stir at RT for 30 mins.

-

Note: Avoid TBAF if possible, as fluoride residues can be difficult to remove from the final fluorinated product.

-

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: "Click" Chemistry for Library Generation

This protocol is optimized for synthesizing a library of 1,2,3-triazoles to probe biological pockets.

Reagents:

-

Fragment: EFMP-3 (1.0 eq)

-

Azide Library (R-N₃): (1.1 eq)

-

Catalyst: CuSO₄·5H₂O (10 mol%)

-

Reductant: Sodium Ascorbate (20 mol%)

-

Solvent: t-BuOH / H₂O (1:1)

Procedure:

-

Dissolve EFMP-3 and the specific Azide (R-N₃) in the solvent mixture.

-

Add freshly prepared Sodium Ascorbate solution, followed by CuSO₄ solution.

-

Stir vigorously at RT for 12-24 hours.

-

Self-Validating Check: The reaction often precipitates the product. If solid forms, filter and wash with water. If no precipitate, extract with EtOAc.

-

Mechanism: The 2-methyl group on the pyridine exerts steric influence, ensuring the triazole forms in the anti conformation relative to the pyridine ring, reducing rotameric species.

Case Studies & Applications

Application I: mGluR5 Negative Allosteric Modulators (NAMs)

The ethynylpyridine motif is famous for its role in mGluR5 antagonists like MPEP and MTEP .

-

Problem with MPEP: High lipophilicity (LogP ~3.5) and metabolic instability.[3]

-

EFMP-3 Solution:

-

The C6-Fluorine blocks the primary metabolic soft spot found in MPEP analogs.

-

The C2-Methyl maintains the necessary twist for the allosteric pocket binding.

-

Result: Analogs derived from EFMP-3 often show improved microsomal stability (t1/2 > 60 min) compared to non-fluorinated parents.

-

Application II: Kinase Inhibitors (PIKfyve & FLT3)

Recent studies (see Ref 3) demonstrate that 3-alkynyl-pyridines are potent inhibitors of lipid kinases like PIKfyve .

-

Mechanism: The ethynyl group acts as a rigid spacer, projecting the pyridine headgroup (H-bond acceptor) into the hinge region while the tail (attached via Sonogashira) occupies the hydrophobic back-pocket.

-

Protocol Adaptation: Use Protocol A, but replace TMSA with an aryl-iodide partner to create the full inhibitor scaffold directly.

Quality Control & Stability Data

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | >98% | HPLC (254 nm) |

| Identity | Confirm F, Alkynyl-H | ¹H-NMR, ¹⁹F-NMR |

| Storage | -20°C, Inert Atmosphere | Hygroscopic / Oxidation Risk |

| Safety Warning | Potential Explosive | Terminal acetylenes can be unstable. Do not distill to dryness. |

Visualization of Synthesis Workflow

Caption: Step-by-step synthetic pathway from the bromo-precursor to the final EFMP-3 fragment.

References

-

MPEP/MTEP Context: Gasparini, F., et al. (1999).[4][5] "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist."[4][5] Neuropharmacology. Link

-

Sonogashira Protocol: Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

-

Kinase Application (PIKfyve): Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (2025). MDPI. Link

-

Fluorine in MedChem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

Sources

- 1. Synthesis of 3-fluoro-6-S-(2-S-pyridyl) nucleosides as potential lead cytostatic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Experimental setup for reactions involving ethynylpyridines

Abstract & Strategic Utility

Ethynylpyridines (EPs) are high-value pharmacophores in medicinal chemistry, serving as precursors for mGluR5 antagonists, tyrosine kinase inhibitors, and "Click" chemistry bioconjugates. However, their dual nature—possessing both a reactive terminal alkyne and a coordinating pyridine nitrogen—presents unique synthetic challenges. The pyridine nitrogen can sequester metal catalysts (Pd/Cu), leading to stalled cycles, while the terminal alkyne is prone to oxidative homocoupling (Glaser coupling).

This guide provides a self-validating experimental framework for handling, synthesizing, and reacting ethynylpyridines, specifically focusing on Sonogashira cross-coupling and CuAAC (Click) cycloaddition .

Critical Handling & Stability Protocol

Before experimentation, acknowledge the instability of the terminal alkyne.

| Parameter | Specification | Causality / Rationale |

| Storage Temperature | -20°C | Prevents spontaneous thermal polymerization. |

| Atmosphere | Argon/Nitrogen | Oxygen promotes Cu-mediated Glaser homocoupling (dimerization). |

| Light Sensitivity | Amber Vials | UV light can trigger radical polymerization of the conjugated system. |

| Shelf-Life | < 3 Months | Terminal alkynes degrade; re-purify via short silica plug if yellowing occurs. |

Module A: Synthesis of Ethynylpyridine Scaffolds

Context: Direct ethynylation of bromopyridines is the industry standard. The use of Trimethylsilyl (TMS) protection is mandatory to prevent oligomerization during the coupling phase.

Workflow Visualization

Caption: Figure 1. Two-step synthesis of ethynylpyridine via TMS-protection to ensure monomeric purity.

Module B: Sonogashira Cross-Coupling Protocol

Challenge: The pyridine nitrogen can chelate Pd(II) species, poisoning the catalyst. Solution: Use of a "Sacrificial Ligand" strategy or high-activity catalyst loading.

Step-by-Step Methodology

1. Reagent Preparation (The "Freeze-Pump-Thaw" Standard)

-

Why: Even trace oxygen causes alkyne dimerization (Glaser product), which is difficult to separate from the cross-coupled product.

-

Step: Dissolve Aryl Halide (1.0 eq) and Ethynylpyridine (1.2 eq) in anhydrous THF/Et3N (3:1 ratio). Freeze in liquid nitrogen, apply vacuum, thaw under Argon. Repeat 3x.

2. Catalyst Addition

-

System: Pd(PPh3)2Cl2 (5 mol%) and CuI (2 mol%).

-

Note: Add CuI last under positive Argon flow. CuI accelerates the reaction but also catalyzes homocoupling; keep loading low.

3. Reaction Execution

-

Stir at room temperature for Iodides; heat to 60°C for Bromides.

-

Self-Validating Checkpoint: Monitor by LCMS. Look for the mass of the dimer (2x Ethynylpyridine - 2H). If dimer > 10%, your deoxygenation (Step 1) failed.

4. Workup (The "Copper Wash")

-

Pyridine products bind Copper salts, leading to blue/green contamination.

-

Protocol: Wash organic layer with 10% aqueous NH4OH or EDTA solution. This sequesters Cu ions (turning the aqueous layer blue) and releases the pyridine product.

Module C: CuAAC "Click" Reaction Protocol

Challenge: 2-Ethynylpyridine is a "privileged" substrate. The nitrogen atom can chelate the Copper catalyst, potentially accelerating the reaction or sequestering the metal if geometry is unfavorable.

Mechanistic Pathway & Chelation Risks

Caption: Figure 2. 2-Ethynylpyridine can act as an auto-catalytic ligand (green path) or a catalyst poison (grey path) depending on Cu concentration.

Protocol: Ligand-Assisted CuAAC

1. The Buffer System

-

Use t-BuOH:H2O (1:1) . Water is essential to solubilize the Sodium Ascorbate.

2. The Catalyst Cocktail (Pre-Complexation)

-

Do not add Cu salt directly to the pyridine.

-

Mix first: CuSO4 (10 mol%) + TBTA Ligand (10 mol%) in water.

-

Why: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) binds Cu(I) stronger than the pyridine nitrogen, preventing "dead" chelation complexes while keeping Cu(I) active.

3. Initiation

-

Add Azide (1.0 eq) and Ethynylpyridine (1.0 eq).

-

Add Sodium Ascorbate (20 mol%) to initiate reduction of Cu(II) to Cu(I).

-

Self-Validating Checkpoint: The solution should remain light yellow/orange. A turn to dark brown/black indicates Cu-nanoparticle formation (catalyst death) or oxidation.

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Reaction Stalls (Sonogashira) | Catalyst Poisoning | Add 10% extra PPh3 to stabilize Pd; switch to Pd(dppf)Cl2. |

| Blue/Green Product (Post-Workup) | Residual Copper | Wash with sat. EDTA solution or aqueous NH3. |

| New Spot on TLC (High Rf) | Glaser Homocoupling | Oxygen leak. Degas solvents more rigorously; add Ascorbate. |

| Precipitate in Click Rxn | Copper Acetylide | The alkyne is deprotonating and crashing out. Increase water content or add DMSO. |

References

-

Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

-

Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

-

Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition.[3][4][5] Organic Letters. Link(Describes the accelerating effect of 2-ethynylpyridine).

-

Siemsen, P., et al. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[6] Angewandte Chemie. Link(Glaser coupling mechanisms).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

Application Note: Strategic Synthesis of Complex Heterocycles using 3-Ethynyl-6-fluoro-2-methylpyridine

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 3-Ethynyl-6-fluoro-2-methylpyridine (CAS: 1211586-84-1), a versatile "lynchpin" intermediate used to construct complex heterocyclic libraries, particularly in the development of mGluR5 antagonists and kinase inhibitors.

Executive Summary

3-Ethynyl-6-fluoro-2-methylpyridine represents a high-value scaffold for Fragment-Based Drug Discovery (FBDD). Its utility stems from its orthogonal reactivity profile :

-

C3-Ethynyl Group: A handle for transition-metal catalyzed couplings (Sonogashira) or cycloadditions (CuAAC), enabling the construction of extended heterocyclic systems.

-

C6-Fluoro Group: An activated site for Nucleophilic Aromatic Substitution (

), allowing late-stage diversification with amines, alkoxides, or thiols. -

C2-Methyl Group: Provides necessary steric bulk often required for receptor subtype selectivity (e.g., mGluR5 negative allosteric modulation) and metabolic stability.

This guide details protocols for utilizing this scaffold to generate "drug-like" complex heterocycles, emphasizing the order of operations to maximize yield and purity.

Structural Analysis & Reactivity Logic

The molecule operates as a "Push-Pull" system. The pyridine nitrogen activates the C6-fluorine toward nucleophilic attack, while the alkyne remains stable under basic

Reactivity Map (Graphviz Visualization)

Figure 1: Divergent synthetic pathways available from the core scaffold. The C6-F and C3-Alkyne allow for orthogonal functionalization.

Application I: Synthesis of 1,2,3-Triazole-Fused Bi-Heterocycles

Context: The formation of 1,4-disubstituted 1,2,3-triazoles via Click chemistry is a premier strategy for linking the pyridine core to other pharmacophores (e.g., piperazines, morpholines) without using unstable linkers.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagents:

-

Substrate: 3-Ethynyl-6-fluoro-2-methylpyridine (1.0 equiv)

-

Azide Partner: Benzyl azide or heterocyclic azide (1.1 equiv)

-

Catalyst:

(0.1 equiv) -

Reductant: Sodium Ascorbate (0.2 equiv)

-

Solvent:

-BuOH :

Step-by-Step Methodology:

-

Preparation: In a scintillation vial, dissolve the alkyne (1.0 equiv) and the azide partner (1.1 equiv) in the

-BuOH/ -

Catalyst Activation: Prepare a fresh aqueous solution of Sodium Ascorbate (1 M). Add the

solution followed immediately by the Sodium Ascorbate solution to the reaction vial. The mixture should turn a bright orange/yellow (characteristic of Cu(I)). -

Reaction: Cap the vial and stir vigorously at room temperature for 4–12 hours. Monitor by LC-MS for the disappearance of the alkyne peak.

-

Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (

mL). -

Purification: The 6-fluoro group makes the product slightly lipophilic. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: The 6-Fluoro group is stable under these aqueous/oxidative conditions. Do not use copper metal turnings if the azide partner contains sulfur, as this may poison the catalyst.

Application II: Sequential Sonogashira Coupling &

Context: This workflow mimics the synthesis of MPEP (2-methyl-6-(phenylethynyl)pyridine) analogs. The strategy is to install the aryl tail first, utilizing the robustness of the fluorine, and then functionalize the pyridine ring second.

Workflow Diagram

Figure 2: Sequential functionalization workflow. Performing Sonogashira first prevents potential side reactions of the amine during palladium catalysis.

Protocol: Sonogashira Coupling[1]

Reagents:

-

3-Ethynyl-6-fluoro-2-methylpyridine (1.0 equiv)

-

Aryl Iodide (1.1 equiv)

- (0.05 equiv)

- (0.02 equiv)

-

Triethylamine (

) (3.0 equiv) -

Solvent: Anhydrous THF or DMF.

Methodology:

-

Degassing: Dissolve the aryl iodide and pyridine alkyne in anhydrous THF. Sparge with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this reaction and will cause homocoupling (Glaser coupling).

-

Catalyst Addition: Add

and -

Reaction: Stir at room temperature. If the aryl iodide is electron-rich, mild heating (

) may be required. -

Monitoring: Reaction is usually complete within 2–6 hours.

-

Purification: Filter through a pad of Celite to remove Palladium black. Concentrate and purify via silica gel chromatography.

Protocol: Nucleophilic Aromatic Substitution ( )

Reagents:

-

Intermediate from Step 1 (1.0 equiv)

-

Nucleophile: Morpholine, Piperazine, or Primary Amine (2.0 - 3.0 equiv)

-

Base:

(2.0 equiv) - Optional if amine is liquid/excess. -

Solvent: DMSO or NMP (Polar aprotic solvents are required to stabilize the Meisenheimer complex).

Methodology:

-

Setup: Dissolve the fluoropyridine intermediate in DMSO (0.5 M).

-

Addition: Add the amine nucleophile.

-

Heating: Heat to

. The 2-methyl group provides some steric hindrance, but the 6-position is sufficiently activated by the ring nitrogen.-

Note: If using a volatile amine, use a sealed tube.

-

-

Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

-

Troubleshooting: DMSO is hard to remove. Wash the organic layer

with water or brine to remove DMSO traces.

-

Comparative Data & Optimization

The following table summarizes the reactivity trends observed with this specific scaffold compared to non-fluorinated or non-methylated analogs.

| Variable | 3-Ethynyl-6-fluoro-2-methylpyridine | 3-Ethynyl-6-fluoropyridine (No Methyl) | Impact of Methyl Group |

| Moderate | Fast | Slight steric retardation; requires higher T ( | |

| Sonogashira Rate | High | High | Negligible electronic impact; Methyl group is distal. |

| Solubility | High (Organic Solvents) | Moderate | Methyl group increases lipophilicity (LogP). |

| Metabolic Stability | Enhanced | Low | Methyl blocks P450 oxidation at the |

References

-

General Reactivity of Fluoropyridines: Sipyagin, A. M., et al. "Reactions of Polyhalopyridines.[1] Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines." Chemistry of Heterocyclic Compounds, 2003.[1]

-

Sonogashira Coupling on 2-Fluoro-pyridines: Razafindrainibe, F., et al. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei." Chemistry - A European Journal, 2013.

-

mGluR5 Antagonist Synthesis (MPEP Analogs): Gasparini, F., et al. "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 1999.

-

Click Chemistry in Medicinal Chemistry: Kolb, H. C., & Sharpless, K. B. "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 2003.

-

Safety Data (2-Fluoro-6-methylpyridine precursors): PubChem CID 96090.

Sources

Application Note: 3-Ethynyl-6-fluoro-2-methylpyridine in Organometallic Synthesis & Ligand Design

Abstract

This technical guide profiles 3-Ethynyl-6-fluoro-2-methylpyridine (CAS 1211516-56-1) , a specialized heteroaromatic building block. While primarily recognized as a critical pharmacophore precursor for mGluR5 negative allosteric modulators (NAMs) and

Chemical Architecture & Ligand Properties[1][2][3]

The utility of 3-Ethynyl-6-fluoro-2-methylpyridine stems from the specific electronic push-pull effects of its substituents on the pyridine ring. These features dictate its behavior both as a substrate in catalysis and as a coordination ligand.

| Feature | Chemical Moiety | Electronic & Steric Effect | Organometallic Implication |

| Pyridine Nitrogen ( | Reduced Basicity: The Fluorine at C6 is electron-withdrawing (inductive effect, | Less likely to poison Lewis-acidic metal catalysts (e.g., Pd, Pt) compared to alkyl-pyridines, allowing for higher turnover numbers (TON). | |

| 3-Ethynyl Group | Conjugation: The alkyne is conjugated with the pyridine ring, creating an extended | Acts as a "handle" for | |

| Steric Gate | 2-Methyl Group | Ortho-Blocking: Provides steric bulk adjacent to the nitrogen and the alkyne. | Prevents formation of overcrowded metal complexes; directs regioselectivity in cycloadditions. |

| Metabolic Shield | 6-Fluoro Group | C-F Bond Strength: High bond dissociation energy. | Blocks metabolic oxidation at the susceptible C6 position; alters lipophilicity ( |

Primary Application: Palladium-Catalyzed Sonogashira Coupling[4][5][6]

The most prevalent organometallic application of this molecule is as the alkyne partner in Sonogashira cross-coupling to synthesize diarylalkynes (e.g., mGluR5 antagonists like MTEP analogs).

Mechanism of Action

In this cycle, the 3-ethynylpyridine acts as a pro-ligand. It reacts with the Copper(I) co-catalyst to form a Copper-Acetylide species . This intermediate is nucleophilic and undergoes transmetallation with the Palladium(II)-aryl complex.

Workflow Visualization

The following diagram illustrates the specific catalytic cycle, highlighting the critical transmetallation step involving the fluorinated pyridine.

Figure 1: Catalytic cycle for Sonogashira coupling. The 3-ethynylpyridine enters via the Copper cycle (grey), transmetallating to the Palladium center (yellow) to form the C-C bond.

Secondary Application: "Click" Chemistry & Ligand Synthesis[7][8]

Beyond acting as a substrate, 3-Ethynyl-6-fluoro-2-methylpyridine is used to synthesize N,N-bidentate ligands via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Reaction: Alkyne + Organic Azide

1,4-Disubstituted 1,2,3-Triazole. -

Resulting Ligand: The resulting 2-(1,2,3-triazol-4-yl)pyridine motif is a powerful bidentate chelator (analogous to bipyridine) used in:

-

Ruthenium/Iridium Catalysis: For photoredox chemistry.

-

Radiochemistry: Chelation of

or

-

The 6-fluoro substituent in the resulting ligand system electronically tunes the metal center, typically increasing the oxidation potential of the coordinated metal due to the electron-withdrawing nature of the fluorine.

Experimental Protocols

Protocol A: Sonogashira Coupling (Synthesis of mGluR5 Antagonist Precursors)

Standardized procedure for coupling 3-ethynyl-6-fluoro-2-methylpyridine with aryl bromides.

Reagents:

-

Substrate A: Aryl Bromide (1.0 equiv)

-

Substrate B: 3-Ethynyl-6-fluoro-2-methylpyridine (1.1 equiv)

-

Catalyst:

(0.05 equiv) -

Co-Catalyst: CuI (0.10 equiv)

-

Base/Solvent: Triethylamine (

) / THF (1:3 ratio)

Step-by-Step:

-

Deoxygenation (CRITICAL): Sparge the THF and

with Argon for 20 minutes. Oxygen causes oxidative homocoupling of the alkyne (Glaser coupling), wasting the expensive fluorinated starting material. -

Catalyst Charge: In a glovebox or under Argon flow, add Aryl Bromide,

, and CuI to a reaction vial. -

Substrate Addition: Dissolve 3-Ethynyl-6-fluoro-2-methylpyridine in the degassed THF/Base mixture. Add this solution to the solids via syringe.

-

Reaction: Stir at Room Temperature for 4–6 hours.

-

Note: If the Aryl Bromide is electron-rich, heating to 50°C may be required.

-

-

Quench: Filter through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc.

-

Purification: Concentrate in vacuo. Purify via Silica Gel Chromatography (Hexanes/EtOAc gradient).

Validation:

- NMR: Monitor the shift of the fluorine signal. The starting material typically resonates around -70 ppm (depending on reference); the coupled product will show a distinct shift due to the extended conjugation.

Protocol B: CuAAC "Click" Reaction (Ligand Synthesis)

Procedure for converting the alkyne into a bidentate triazole ligand.

Reagents:

-

Alkyne: 3-Ethynyl-6-fluoro-2-methylpyridine (1.0 equiv)

-

Azide: Benzyl azide or desired R-N3 (1.0 equiv)

-

Catalyst:

(0.1 equiv) -

Reductant: Sodium Ascorbate (0.2 equiv)

-

Solvent: t-BuOH /

(1:1)

Step-by-Step:

-

Dissolution: Suspend the Alkyne and Azide in the t-BuOH/Water mixture.

-

Activation: Add Sodium Ascorbate followed by Copper Sulfate. The solution should turn bright yellow/orange (active Cu(I) species).

-

Stir: React at ambient temperature for 12 hours.

-

Workup: Dilute with water. If the product precipitates, filter and wash with cold water. If oil, extract with DCM.

-

Chelation Check: If the product retains copper (green/blue tint), wash the organic phase with 10%

or EDTA solution to sequester copper ions.

Safety & Handling

-

Thermal Stability: As a terminal alkyne, this compound is potentially unstable at high temperatures (>100°C) or in the presence of concentrated transition metals without solvent. Avoid distilling to dryness.

-

Fluorine NMR: Use

NMR as a non-destructive purity assay. Impurities losing the fluorine atom (defluorination) are rare but possible under harsh reducing conditions.

References

-

Sonogashira Coupling Mechanism & Scope

-

Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews.

-

-

mGluR5 Antagonist Synthesis (MPEP/MTEP Analogues)

- Cosford, N. D., et al. (2003). [3H]-Methoxymethyl-MTEP and [3H]-Methoxymethyl-MPEP: Potent and Selective Radioligands for the Metabotropic Glutamate Subtype 5 (mGlu5) Receptor. Bioorganic & Medicinal Chemistry Letters.

- Context: Describes the structural class of 2-methyl-6-phenylethynyl-pyridines.

-

Fluorin

F-FPEB):- Wong, D. F., et al. (2013). Preparation of the Metabotropic Glutamate Receptor 5 (mGluR5) PET Tracer [18F]FPEB for Human Use. Journal of Nuclear Medicine.

- Context: Details the use of fluorinated pyridyl-alkyne motifs in PET imaging.

-

Pyridine-Alkyne Coordination Chemistry

- Constable, E. C., et al. (2007). Metallosupramolecular chemistry with 2,6-disubstituted pyridines.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine

Welcome to the technical support resource for the synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-proven solutions to optimize your synthetic outcomes. Our focus is on enhancing yield and purity by understanding the causal relationships behind key experimental parameters.

Synthetic Pathway Overview

The most direct and widely employed method for synthesizing 3-Ethynyl-6-fluoro-2-methylpyridine is the Sonogashira cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction couples a 3-halo-6-fluoro-2-methylpyridine precursor with a suitable alkyne. The choice of halide and alkyne source is critical for success.

Caption: General workflow for the Sonogashira coupling to synthesize the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The recommended starting material is a 3-halo-6-fluoro-2-methylpyridine. Reactivity for the Sonogashira coupling generally follows the trend: I > Br >> Cl.[2] Therefore, 3-iodo-6-fluoro-2-methylpyridine is the ideal precursor as it allows for milder reaction conditions and typically higher yields compared to its bromo-analogue. While more expensive, the increased reactivity often justifies the cost in terms of efficiency and reduced byproduct formation.

Q2: What are the primary causes of low yield in the Sonogashira coupling for this substrate?

Low yields are most commonly attributed to two main issues:

-

Homocoupling of the Terminal Alkyne: This side reaction, often called Glaser coupling, forms a diyne byproduct.[1][4] It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][5] This not only consumes your valuable alkyne but also complicates purification.

-

Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways. The pyridine nitrogen in the substrate can coordinate with the palladium center, potentially inhibiting catalytic activity.[2] Ensuring strictly anaerobic conditions is vital, as oxygen can lead to the formation of inactive palladium oxides.

Q3: Should I use a protected alkyne like (trimethylsilyl)acetylene?

Yes, using a protected alkyne such as (trimethylsilyl)acetylene (TMS-acetylene) is a highly recommended and effective strategy to prevent homocoupling.[6] The bulky TMS group sterically hinders the unwanted dimerization of the alkyne. The desired terminal alkyne is then revealed in a simple, high-yielding deprotection step following the coupling reaction.[6]

Q4: Is the copper co-catalyst essential? What are the alternatives?

While traditional Sonogashira protocols use a copper(I) salt (typically CuI) as a co-catalyst, it is not always essential and is a primary driver of homocoupling.[2][7] Modern "copper-free" Sonogashira protocols have been developed that mitigate this issue.[3][7] These methods often require a slightly higher reaction temperature or a more specialized ligand/base system but can significantly improve the purity of the crude product by eliminating the diyne byproduct.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| Low or No Product Formation | Inactive Catalyst: The palladium catalyst (e.g., Pd(PPh₃)₂) is sensitive to air and moisture. | Use a fresh batch of catalyst from a reputable supplier. Handle the catalyst in a glovebox or under a strong stream of inert gas (Argon or Nitrogen). |

| Insufficient Temperature: The reaction may be too slow at room temperature, especially with a less reactive bromide precursor. | Gently heat the reaction mixture to 60-80 °C.[5][6] Monitor the reaction progress by TLC or GC-MS to avoid decomposition at higher temperatures. | |

| Ineffective Base: The amine base is crucial for neutralizing the HX generated and for the catalytic cycle. | Use a dry, amine base like triethylamine or piperidine.[5][8] Ensure the base is in excess (typically 2-3 equivalents). | |

| Significant Homocoupling Byproduct | Oxygen in the Reaction: Oxygen promotes the oxidative dimerization of copper acetylides.[5] | Rigorous Degassing is Critical. Degas the solvent and the reaction mixture thoroughly using a freeze-pump-thaw technique (3 cycles) or by bubbling with an inert gas for at least 30 minutes. Maintain a positive pressure of N₂ or Ar throughout the reaction.[3] Some studies report that using a dilute hydrogen atmosphere can also suppress homocoupling.[5] |

| High Copper(I) Loading: Excess copper can accelerate homocoupling. | Reduce the amount of CuI co-catalyst to the minimum effective level (e.g., 1-5 mol%). Alternatively, switch to a copper-free protocol.[7] | |

| Use of Unprotected Alkyne: Terminal alkynes are inherently prone to dimerization. | As discussed in the FAQ, use (trimethylsilyl)acetylene. The subsequent deprotection is typically clean and high-yielding.[6] | |

| Difficult Product Purification | Co-elution of Product and Byproducts: The polarities of the desired product and the diyne byproduct can be very similar. | Optimize flash column chromatography conditions. A shallow gradient of ethyl acetate in hexanes is a good starting point. If separation is still difficult, consider switching to a different stationary phase like alumina or using a different solvent system, such as dichloromethane/methanol.[9] |

| Residual Metals in Product: Palladium or copper residues can contaminate the final product. | Perform an aqueous workup with a solution like saturated ammonium chloride to complex and remove copper salts. Filtering the crude product through a short plug of Celite or silica gel before full chromatography can also help remove metal residues.[10] |

Experimental Protocols

The following protocols are representative examples based on established methodologies for Sonogashira couplings on heterocyclic systems.[6][8] Researchers should adapt them as necessary based on their specific substrate and available equipment.

Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)-6-fluoro-2-methylpyridine

Caption: Step-by-step workflow for the TMS-protected Sonogashira coupling.

Materials:

-

3-Iodo-6-fluoro-2-methylpyridine (1.0 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

(Trimethylsilyl)acetylene (1.5 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

-

To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3-iodo-6-fluoro-2-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Seal the flask and evacuate and backfill with dry nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous, degassed THF via syringe, followed by triethylamine. Stir to dissolve the solids.

-

Add (trimethylsilyl)acetylene dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the title compound.

Protocol 2: Deprotection to 3-Ethynyl-6-fluoro-2-methylpyridine

Materials:

-

3-((Trimethylsilyl)ethynyl)-6-fluoro-2-methylpyridine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Methanol

Procedure:

-

Dissolve the TMS-protected pyridine in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Once complete, concentrate the mixture under reduced pressure to remove most of the methanol.

-

Re-dissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product, which can be further purified by chromatography if necessary.

References

- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Sustainable Chemical Insight in Biological Exploration.

- Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254.

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton.

- Sonogashira coupling. (n.d.). Wikipedia.

- Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.). Chemistry Europe.

- Sonogashira Coupling Reaction with Diminished Homocoupling. (2004). The Journal of Organic Chemistry.

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- New Synthesis of 3-Fluoropyridine Derivatives. (2002). Journal of Organic Chemistry.

- Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. (n.d.). BenchChem.

- Synthesis of 3-fluoro-6-S-(2-S-pyridyl) nucleosides as potential lead cytostatic agents. (2010). PMC.

- Preparation method of fluoropyridine compounds. (2013). Google Patents.

- How to isolate PEGylated product and methyl pyridine. (2025). Reddit.

- Supporting Information. (n.d.). Royal Society of Chemistry.

- IMPROVED PROCESS FOR THE PREPARATION OF 2-METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. (1994). HETEROCYCLES.

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. books.lucp.net [books.lucp.net]

- 5. depts.washington.edu [depts.washington.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. boa.unimib.it [boa.unimib.it]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. reddit.com [reddit.com]

- 10. rsc.org [rsc.org]

Common side products in the synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine

Technical Support Center: Synthesis of 3-Ethynyl-6-fluoro-2-methylpyridine